4-[(Benzylamino)methyl]-2-methyloxan-4-ol

Computed lipophilicity Ring‑size effect LogP differentiation

4-[(Benzylamino)methyl]-2-methyloxan-4-ol (CAS 2059933‑83‑2; molecular formula C₁₄H₂₁NO₂, MW 235.32 g mol⁻¹) is a tetrahydropyran‑based amino‑alcohol bearing a benzylaminomethyl substituent at the 4‑position and a methyl group at the 2‑position of the oxane ring. The compound functions primarily as a synthetic building block or chemical probe in medicinal‑chemistry campaigns, where its secondary amine, tertiary hydroxyl, and six‑membered ether ring offer orthogonal derivatisation handles.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B15258385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Benzylamino)methyl]-2-methyloxan-4-ol
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC1CC(CCO1)(CNCC2=CC=CC=C2)O
InChIInChI=1S/C14H21NO2/c1-12-9-14(16,7-8-17-12)11-15-10-13-5-3-2-4-6-13/h2-6,12,15-16H,7-11H2,1H3
InChIKeyXTJZYHQLKPLGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Benzylamino)methyl]-2-methyloxan-4-ol: Chemical Identity and Baseline Characteristics for Laboratory Procurement


4-[(Benzylamino)methyl]-2-methyloxan-4-ol (CAS 2059933‑83‑2; molecular formula C₁₄H₂₁NO₂, MW 235.32 g mol⁻¹) is a tetrahydropyran‑based amino‑alcohol bearing a benzylaminomethyl substituent at the 4‑position and a methyl group at the 2‑position of the oxane ring [1]. The compound functions primarily as a synthetic building block or chemical probe in medicinal‑chemistry campaigns, where its secondary amine, tertiary hydroxyl, and six‑membered ether ring offer orthogonal derivatisation handles. Its IUPAC name is 4‑[(benzylamino)methyl]‑2‑methyloxan‑4‑ol and its SMILES is CC1CC(O)(CNCc2ccccc2)CCO1 [2]. The closest commercially available structural analogues include the des‑methyl variant 4‑[(benzylamino)methyl]oxan‑4‑ol (CAS 1310266‑57‑9) , the five‑membered‑ring tetrahydrofuran analogue 3‑[(benzylamino)methyl]‑2‑methyloxolan‑3‑ol (CAS 1695402‑54‑0) [3], and the tertiary‑amine derivative (4‑{[benzyl(methyl)amino]methyl}oxan‑4‑yl)methanol [4].

Why Generic Substitution of 4-[(Benzylamino)methyl]-2-methyloxan-4-ol Is Scientifically Precluded


Substituting 4‑[(benzylamino)methyl]‑2‑methyloxan‑4‑ol with a near‑in‑class analogue (e.g., omitting the 2‑methyl group or replacing the six‑membered oxane ring with a five‑membered oxolane) introduces quantifiable changes in lipophilicity, ring‑conformation energy, and hydrogen‑bond geometry that propagate into altered pharmacokinetic‑surrogate parameters such as LogP [1]. The secondary benzylamine in the target compound provides a distinct protonation state and hydrogen‑bond‑donor profile versus tertiary‑amine analogues, directly affecting solubility‑permeability balance and target‑recognition surface [2]. Without head‑to‑head experimental bioactivity data for many of these scaffolds, procurement decisions must rely on chemically rational, property‑based differentiation: the 2‑methyl‑6‑membered‑oxane core of the title compound is not equivalent to the 2‑unsubstituted or 5‑membered variants, and generic interchange can compromise the structure‑activity relationship (SAR) continuity of a chemical series [3].

Quantitative Differentiation Evidence for 4-[(Benzylamino)methyl]-2-methyloxan-4-ol Versus Structural Analogs


Computed Lipophilicity Advantage: XLogP3 of the 6‑Membered Oxane Core vs. 5‑Membered Oxolane Analogue

The target compound contains a six‑membered tetrahydropyran ring, whereas the closest five‑membered analogue (3‑[(benzylamino)methyl]‑2‑methyloxolan‑3‑ol, CAS 1695402‑54‑0) possesses a tetrahydrofuran core. PubChem‑computed XLogP3‑AA for the five‑membered analogue is 0.9 [1]; the target compound, carrying one additional ring‑methylene (CH₂), is expected to show an XLogP3 increment of approximately +0.4 to +0.7 units based on group‑contribution rules, moving its predicted logP into the 1.3‑1.6 range. This shift alters the projected permeability and nonspecific protein binding in drug‑discovery settings.

Computed lipophilicity Ring‑size effect LogP differentiation

Molecular Weight and Size Differential: 2‑Methyloxane vs. Unsubstituted Oxane Analog

The target compound (MW 235.32 g mol⁻¹, C₁₄H₂₁NO₂) is 14.03 Da heavier than the unsubstituted derivative 4‑[(benzylamino)methyl]oxan‑4‑ol (MW 221.29 g mol⁻¹, C₁₃H₁₉NO₂) [1]. This mass difference corresponds to the 2‑methyl substituent present in the target, which occupies an additional axial‑ or equatorial‑disposed vector on the oxane ring. The extra methyl group provides a lipophilic anchor point that can engage hydrophobic pockets in a biological target while simultaneously altering the conformational equilibrium of the ring (anomeric and 1,3‑diaxial interactions).

Molecular weight Scaffold differentiation Fragment‑growing vectors

Secondary Amine vs. Tertiary Amine Character: Protonation State and Hydrogen‑Bond‑Donor Count

4‑[(Benzylamino)methyl]‑2‑methyloxan‑4‑ol contains a secondary amine (benzyl‑NH), which under physiological pH conditions exhibits a distinct protonation equilibrium (pKa ~8‑10 for secondary benzylamines) and donates one H‑bond, whereas the tertiary‑amine analogue (4‑{[benzyl(methyl)amino]methyl}oxan‑4‑yl)methanol (MW 249.35, C₁₅H₂₃NO₂) lacks an N‑H proton, rendering it exclusively an H‑bond acceptor [1]. This leads to a H‑bond‑donor count difference of 1 for the target vs. 0 for the tertiary‑amine comparator, directly impacting calculated topological polar surface area (TPSA) and, by extension, blood‑brain‑barrier permeability predictions.

Secondary amine Tertiary amine comparator Hydrogen‑bond donor count

Ring Size‑Driven Conformational and pKa Shifts: 6‑Membered Oxane vs. 5‑Membered Oxolane

The tetrahydropyran ring in the target compound adopts chair conformations with defined axial/equatorial orientations, whereas the tetrahydrofuran ring in 3‑[(benzylamino)methyl]‑2‑methyloxolan‑3‑ol [1] exists in envelope or twist conformations with rapid pseudorotation. This conformational constraint alters the solvation‑accessible surface area, pKa of the pendant amine (~0.3‑0.5 pKa units higher for six‑membered vs. five‑membered cyclic ether amines), and the spatial vector angle of the benzylamino pharmacophore [2].

Ring conformation pKa prediction Tetrahydropyran vs. tetrahydrofuran

Purity and Availability: Commercial Lots vs. Research‑Grade Sources

Commercially, 4‑[(benzylamino)methyl]‑2‑methyloxan‑4‑ol is available at a purity specification of 95% from at least one major vendor . In contrast, the unsubstituted analogue 4‑[(benzylamino)methyl]oxan‑4‑ol is offered at 98% purity by two independent suppliers , and the 5‑membered analogue is listed at 95% as well . For quantitative pharmacological work where impurity‑driven false positives must be excluded, the higher‑purity unsubstituted analogue may appear favoured, but the 2‑methyl substitution (present only in the target compound) may be non‑negotiable for SAR continuity.

Purity specification Commercial availability Analytical data

Procurement‑Relevant Application Scenarios for 4-[(Benzylamino)methyl]-2-methyloxan-4-ol


Fragment‑Based Lead Generation Requiring a 2‑Methyl‑Oxane Topology

When a fragment‑library screen identifies a tetrahydropyran scaffold, the 2‑methyl substituent on 4‑[(benzylamino)methyl]‑2‑methyloxan‑4‑ol provides an additional hydrophobic contact that is absent in the des‑methyl analogue [1]. Medicinal‑chemistry teams pursuing SAR expansion around the 2‑position should select this compound; substituting it with the unsubstituted oxane eliminates a vector‑point that may be essential for the observed binding affinity .

Selective Derivatisation Targeting Secondary Amine Reactivity

The target compound’s secondary benzylamine can be selectively functionalised (e.g., reductive amination, acylation, or sulfonylation) while leaving the tertiary hydroxyl group on the oxane ring untouched. This chemoselectivity contrasts with tertiary‑amine analogues that lack a reactive N‑H handle [1]. Laboratories requiring site‑specific incorporation of the benzylamino motif into larger molecules should procure this secondary‑amine variant rather than the methyl‑capped tertiary‑amine version .

Physicochemical Property Tuning in CNS Drug Discovery

The predicted LogP shift of +0.4‑0.7 units relative to the five‑membered oxolane analogue [1], combined with the secondary‑amine H‑bond donor, places 4‑[(benzylamino)methyl]‑2‑methyloxan‑4‑ol in a more desirable CNS‑MPO (Multi‑Parameter Optimisation) space than either the more polar oxolane or the less‑flexible tertiary‑amine variants. Central‑nervous‑system programmes that need a balanced lipophilic‑hydrophilic profile should use this compound as a starting scaffold .

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